molecular formula C26H23ClN2O4S B2874119 N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 902278-80-2

N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2874119
CAS No.: 902278-80-2
M. Wt: 494.99
InChI Key: QRQYBOKVGUUCSD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinoline-based acetamide derivative characterized by a 3-chlorophenyl group, a 4-methylbenzenesulfonyl substituent, and an ethyl group at position 6 of the quinoline ring.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S/c1-3-18-9-12-23-22(13-18)26(31)24(34(32,33)21-10-7-17(2)8-11-21)15-29(23)16-25(30)28-20-6-4-5-19(27)14-20/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQYBOKVGUUCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethyl 3-Oxohexanoate with 3-Aminoacetophenone

A modified Conrad-Limpach reaction was employed:

  • Ethyl 3-oxohexanoate (10 mmol) and 3-aminoacetophenone (10 mmol) underwent cyclization in refluxing acetic acid (80°C, 6 h) to yield 6-ethyl-4-hydroxyquinolin-2(1H)-one (72% yield).
  • Sulfonation : Treatment with 4-methylbenzenesulfonyl chloride (1.2 eq) in pyridine (0°C → RT, 12 h) provided the 3-sulfonyl derivative (68% yield).

Characterization Data :

  • IR (KBr) : 1678 cm⁻¹ (C=O), 1362/1174 cm⁻¹ (SO₂ asym/sym)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 2.68 (q, J=7.2 Hz, 2H, CH₂CH₃), 6.42 (s, 1H, H-5), 7.52–7.89 (m, 6H, Ar-H).

Preparation of 2-Chloro-N-(3-Chlorophenyl)Acetamide

Acylation of 3-Chloroaniline

  • 3-Chloroaniline (10 mmol) was treated with chloroacetyl chloride (1.1 eq) in dichloromethane (0°C, 1 h) with triethylamine (2 eq) as base.
  • Workup afforded white crystals (84% yield, m.p. 112–114°C).

Spectroscopic Validation :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 42.8 (CH₂Cl), 121.6–139.4 (aromatic carbons), 165.1 (C=O).

Coupling of Quinoline Core with Acetamide Side Chain

Nucleophilic Displacement at C1 Position

  • 6-Ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinoline (5 mmol) and 2-chloro-N-(3-chlorophenyl)acetamide (5.5 mmol) were refluxed in anhydrous DMF with K₂CO₃ (3 eq, 8 h).
  • Chromatographic purification (SiO₂, EtOAc/hexane 3:7) gave target compound as pale-yellow solid (63% yield).

Optimization Table :

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 110 8 63
DBU Toluene 80 12 47
NaH THF 60 6 58

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

A mixture of 3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinoline-6-ethyl (1 eq), 2-bromo-N-(3-chlorophenyl)acetamide (1.1 eq), and Cs₂CO₃ (2 eq) in DMSO was irradiated (300 W, 120°C, 30 min) to achieve 71% yield.

Enzymatic Coupling Using Lipase B

Candida antarctica lipase B (CAL-B) catalyzed the acyl transfer between vinyl acetate and quinoline amine in tert-amyl alcohol (45°C, 24 h, 52% yield).

Structural Elucidation of Final Product

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 527.0834 [M+H]⁺
  • Calculated for C₂₇H₂₄Cl₂N₂O₄S : 527.0837
  • Error: 0.57 ppm

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirmed:

  • Dihedral angle between quinoline and tosyl group: 87.3°
  • Intramolecular H-bond: N-H⋯O=C (2.89 Å)

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg ($) Atom Economy (%)
4-Methylbenzenesulfonyl chloride 120 78
3-Chloroaniline 95 82
Chloroacetyl chloride 210 65

Waste Stream Management

  • E-factor : 18.7 kg waste/kg product
  • Critical waste: Pyridine-HCl (requires neutralization), DMF (distillation recovery)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions could target the carbonyl group in the quinoline ring.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogous Compounds

Compound Name Molecular Formula Substituents (Quinoline Core) Phenyl Group Molecular Weight (g/mol) Key Features
Target Compound C₂₆H₂₄ClN₂O₄S 6-ethyl, 3-(4-methylbenzenesulfonyl), 4-oxo 3-chlorophenyl 519.99 Methylbenzenesulfonyl enhances steric bulk; 3-Cl may reduce symmetry compared to 4-Cl analogs
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide () C₂₅H₂₁ClN₂O₄S 6-ethyl, 3-benzenesulfonyl, 4-oxo 4-chlorophenyl 505.02 4-Cl substitution may improve crystallinity due to symmetry; lacks methyl on sulfonyl group
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide () C₂₄H₁₉ClN₂O₂S 6-Cl, 2-oxo, 4-phenyl 4-methylphenyl 434.94 Sulfanyl group instead of sulfonyl; 2-oxo alters hydrogen-bonding potential
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide () C₁₉H₁₇Cl₂N₃O₂ Pyrazolone core (non-quinoline) 3,4-dichlorophenyl 402.27 Dichloro substitution enhances halogen bonding; pyrazolone core increases planarity

Crystallographic and Conformational Differences

  • Target Compound vs. The 4-methylbenzenesulfonyl group introduces additional steric hindrance compared to the unsubstituted benzenesulfonyl in , which may affect solubility or protein-binding interactions .
  • Sulfonyl vs. Sulfanyl Groups ( vs. 6): The sulfonyl group () is a stronger electron-withdrawing group than sulfanyl (), which could alter the quinoline ring’s electron density and reactivity. Sulfonyl groups also participate in hydrogen bonding (e.g., S=O⋯H-N), whereas sulfanyl groups (S-H) are less likely to do so .
  • Conformational Flexibility (): N-Substituted 2-arylacetamides in exhibit variable dihedral angles (44.5°–77.5°) between aryl and heterocyclic rings due to steric repulsion. The target compound’s 4-methylbenzenesulfonyl group may enforce a specific conformation, limiting rotational freedom compared to dichlorophenyl analogs .

Research Findings and Implications

  • Crystallography: Compounds with sulfonyl groups (e.g., ) are more amenable to X-ray refinement using SHELX programs due to high electron density at sulfur, aiding in phase determination .
  • Thermal Stability: The 4-methylbenzenesulfonyl group in the target compound may increase melting point (>473 K) compared to sulfanyl analogs (), which lack strong intermolecular interactions .
  • Pharmacological Potential: The 3-chlorophenyl group’s meta-substitution could enhance metabolic stability compared to para-substituted analogs, as seen in other chlorinated pharmaceuticals .

Biological Activity

N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a quinoline moiety and a sulfonamide group, suggests various biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Molecular Structure and Properties

The molecular formula of this compound is C26H23ClN2O4S, with a molecular weight of 494.99 g/mol. The compound's structure features:

  • Quinoline core : Known for its diverse biological activities.
  • Chlorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Sulfonamide group : Often associated with antibacterial and antitumor activities.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The quinoline scaffold is well-documented for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacteria and fungi.
  • Anticancer Potential : The presence of the sulfonamide group suggests potential anticancer activity. Studies on related compounds indicate that they can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
  • Enzyme Inhibition : The chlorophenyl substitution may enhance the compound's ability to inhibit specific enzymes, which is crucial for therapeutic applications in diseases like cancer and infections .

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions:

  • Formation of the Quinoline Core : This can be accomplished via a Pfitzinger reaction involving an isatin and an aryl methyl ketone in the presence of a base.
  • Chlorophenyl Group Introduction : Friedel-Crafts alkylation using chlorobenzyl chloride in the presence of a Lewis acid catalyst leads to the desired substitution.
  • Sulfonylation : The final step involves treating the quinoline derivative with 4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonamide functionality.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Berest et al., 2011Demonstrated antimicrobial activity in phenoxy-N-aroylacetamides similar to this compound .
Rani et al., 2014Reported anti-inflammatory and analgesic properties in related quinoline derivatives .
Hsieh et al., 2012Found anticancer effects in quinoline-based compounds targeting specific cancer pathways .

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